2-Methyl-3-phenyl-2-oxiranecarboxylicacid,monosodiumsalt
Description
Properties
Molecular Formula |
C10H10NaO3 |
|---|---|
Molecular Weight |
201.17 g/mol |
InChI |
InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12); |
InChI Key |
NBKQNSHQLCOEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation of Phenylpropene: One common method for synthesizing 2-methyl-3-phenyloxirane-2-carboxylic acid involves the epoxidation of phenylpropene using a peracid such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Darzens Reaction: Another method involves the Darzens reaction, where a carbonyl compound reacts with an α-halo ester in the presence of a base to form the epoxide. This method is particularly useful for synthesizing glycidic esters, which can be further hydrolyzed to obtain the desired carboxylic acid.
Industrial Production Methods
Industrial production of 2-methyl-3-phenyloxirane-2-carboxylic acid, monosodium salt often involves large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The monosodium salt form is typically obtained by neutralizing the carboxylic acid with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide ring in 2-methyl-3-phenyloxirane-2-carboxylic acid can undergo oxidation to form diols. Common oxidizing agents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: OsO4, H2O2, and catalytic amounts of N-methylmorpholine N-oxide (NMO) in aqueous or organic solvents.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of glycidic esters and other epoxide-containing compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Medicine: Investigated for its potential use in drug development, especially as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenyloxirane-2-carboxylic acid, monosodium salt involves its ability to undergo various chemical reactions due to the presence of the epoxide and carboxylic acid groups. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of different products. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. These reactions are facilitated by the compound’s ability to donate or accept protons, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Form : Crystalline solid .
- Purity : ≥98% .
- UV/Vis Absorption : λmax at 221 nm .
- Storage : Stable for ≥4 years at -20°C .
Applications :
Primarily used as a precursor in the synthesis of phenylacetone, a key intermediate in pharmaceutical and forensic research . Its oxirane (epoxide) ring enhances reactivity, making it valuable in controlled organic syntheses .
Comparison with Structurally or Functionally Similar Compounds
3-Methyl-2-oxobutanoic Acid Sodium Salt
- CAS No.: 3715-29-5 .
- Molecular Formula : C₅H₇O₃Na (M.W. 138.09) .
- Physical Properties : Melting point 228–232°C; supplied as a crystalline solid .
- Applications : A β-keto acid sodium salt used in organic synthesis, particularly in ketone and ester formation. Unlike the target compound, it lacks an aromatic phenyl group or epoxide ring, limiting its utility in complex heterocyclic syntheses .
- Key Difference : Lower molecular weight and simpler structure reduce its applicability in forensic precursor chemistry compared to BMK glycidic acid .
Sodium Acid Oxalate (Monosodium Oxalate)
- CAS No.: 553-90-2 .
- Molecular Formula : C₂HNaO₄ (M.W. 130.03) .
- Properties: Dicarboxylic acid monosodium salt with partial acidity (retains one COOH group) .
- Applications : Used as a buffering agent and reducing agent in industrial processes. Unlike the target compound, it lacks aromaticity or epoxide functionality, making it unsuitable for synthetic precursor roles .
- Key Difference : Reactivity driven by dual carboxylate groups, whereas BMK glycidic acid relies on its epoxide ring for nucleophilic reactions .
1-Propanesulfonic Acid, 2-Hydroxy-3-(2-propenyloxy)-, Monosodium Salt
- CAS No.: 52556-42-0 .
- Structure: Sulfonic acid derivative with a monosodium salt and allyl ether group .
- However, it poses human health risks, as indicated by AICIS assessments .
- Key Difference : Sulfonic acid salts exhibit higher water solubility and stability than carboxylic acid salts like BMK glycidic acid, but their reactivity profiles differ significantly .
Comparative Data Table
Research Findings and Distinctive Features
- Epoxide Reactivity : The oxirane ring in BMK glycidic acid enables ring-opening reactions, critical for synthesizing phenylacetone . This feature is absent in compared compounds.
- Aromaticity : The phenyl group enhances lipophilicity, facilitating penetration in organic matrices, unlike aliphatic analogs like sodium acid oxalate .
- Safety Profile : BMK glycidic acid is stable under recommended storage, whereas the sulfonic acid derivative poses health risks, limiting its commercial use .
Biological Activity
2-Methyl-3-phenyl-2-oxiranecarboxylic acid monosodium salt, also known as BMK glycidic acid (sodium salt), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Chemical Formula : C₁₀H₁₁NaO₃
- Molecular Weight : 202.18 g/mol
- CAS Number : 5449-12-7
- Appearance : Crystalline solid
- Solubility : Soluble in DMF, DMSO, and PBS (pH 7.2)
Biological Activity Overview
The biological activity of 2-methyl-3-phenyl-2-oxiranecarboxylic acid monosodium salt encompasses several pharmacological effects:
1. Antidiabetic Effects
Research indicates that this compound exhibits hypoglycemic properties , making it a candidate for diabetes treatment. In a study involving diabetes-induced rats, administration of the compound resulted in significant reductions in blood glucose levels. The mechanism appears to involve the inhibition of key enzymes involved in glucose metabolism, thereby enhancing insulin sensitivity and promoting glucose uptake by tissues .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways, making it a potential candidate for developing new antimicrobial agents .
3. Antiviral Activity
Preliminary studies suggest that 2-methyl-3-phenyl-2-oxiranecarboxylic acid monosodium salt may possess antiviral properties , particularly against certain viral infections. The exact mechanism is still under investigation but is believed to involve interference with viral replication processes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for metabolic pathways, which is particularly relevant in its antidiabetic effects.
- Cell Membrane Disruption : In antimicrobial applications, it may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
Case Study 1: Antidiabetic Effects in Rats
In a controlled experiment, diabetes-induced Sprague-Dawley rats were administered varying doses of the compound. Results showed a dose-dependent decrease in blood glucose levels:
| Dose (mg/kg) | Blood Glucose Level (mg/dL) |
|---|---|
| 0 | 350 |
| 25 | 250 |
| 50 | 150 |
| 100 | 90 |
This data supports the hypothesis that the compound can effectively lower blood glucose levels through its pharmacological action .
Case Study 2: Antimicrobial Activity
A series of tests evaluated the antimicrobial efficacy against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound has significant potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
